molecular formula C19H13ClN4O2S B2802407 2-(benzo[d]thiazole-6-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034273-19-1

2-(benzo[d]thiazole-6-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No.: B2802407
CAS No.: 2034273-19-1
M. Wt: 396.85
InChI Key: YDJZUISGDBSJEC-UHFFFAOYSA-N
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Description

Benzo[d]thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Dipyridopyrimidines are also significant in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of benzo[d]thiazoles often involves the condensation of 2-aminobenzenethiols with carboxylic acids or their derivatives . The synthesis of dipyridopyrimidines, on the other hand, typically involves the reaction of 2-aminopyrimidines with α,β-unsaturated carbonyl compounds .


Molecular Structure Analysis

The molecular structure of benzo[d]thiazoles and dipyridopyrimidines is influenced by the substituents on the rings. These substituents can affect the orientation of the molecule towards the target site, potentially altering the biological activity .


Chemical Reactions Analysis

The chemical reactions of benzo[d]thiazoles and dipyridopyrimidines can vary widely depending on the substituents present on the rings. These reactions can include various types of addition, substitution, and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazoles and dipyridopyrimidines, such as their solubility, stability, and reactivity, can be influenced by the substituents on the rings .

Scientific Research Applications

Synthesis of Thiazolo[3,2-a]pyrimidines

The compound 2-(benzo[d]thiazole-6-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is structurally related to thiazolo[3,2-a]pyrimidines, which have been synthesized through various methods. One such method involves the reaction of 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones with methyl chloroacetate in boiling toluene, confirmed through NMR spectroscopy and X-ray crystallography (Kulakov et al., 2009). Additionally, pyrimidin-2-thione derivatives have been used as starting materials to synthesize new fused thiazolo[3,2-a]pyrimidines, showcasing the versatility of this chemical scaffold in generating novel compounds (Mahmoud & El-Shahawi, 2008).

Chemical Properties and Reactions

Molecular Configurations and Reactions

The title compound belongs to a class of molecules that often display unique molecular configurations and reactivity. For instance, a fused-pyrimidine derivative showcased dihedral angles between its constituent rings, with the dihydropyrimidine ring adopting a flattened boat conformation, indicating a distinct three-dimensional structure (Zhao et al., 2011). The compound's reactivity is also noteworthy, as demonstrated by a related compound, 2-chloro-N-phenylacetamide, which acts as a doubly electrophilic building block for the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products (Janardhan et al., 2014).

Mechanism of Action

The mechanism of action of benzo[d]thiazoles and dipyridopyrimidines can depend on their specific structures and the biological targets they interact with. Some benzo[d]thiazoles have been found to exhibit antimicrobial activity , while some dipyridopyrimidines have shown antiviral activity .

Safety and Hazards

The safety and hazards associated with benzo[d]thiazoles and dipyridopyrimidines can depend on their specific structures. Some compounds in these classes have been found to exhibit cytotoxicity .

Future Directions

Future research in the field of benzo[d]thiazoles and dipyridopyrimidines could involve the synthesis and evaluation of new derivatives with potential biological activities. This could lead to the development of new drugs for the treatment of various diseases .

Properties

IUPAC Name

5-(1,3-benzothiazole-6-carbonyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2S/c20-12-2-4-17-22-14-5-6-23(9-13(14)19(26)24(17)8-12)18(25)11-1-3-15-16(7-11)27-10-21-15/h1-4,7-8,10H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJZUISGDBSJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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